molecular formula C20H21N3O5S B11219267 N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide

N-butyl-2-{[7-(2-furylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetamide

Cat. No.: B11219267
M. Wt: 415.5 g/mol
InChI Key: KJVFQLVWOAZHEV-UHFFFAOYSA-N
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Description

N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a furan ring, a quinazolinone core, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and quinazolinone intermediates. The key steps include:

    Formation of the Furan Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of Intermediates: The furan and quinazolinone intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone core may produce dihydroquinazolinones.

Scientific Research Applications

N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and quinazolinone moieties may play a role in binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-n-Butyl furan: A simpler compound with a furan ring and a butyl group.

    Quinazolinone derivatives: Compounds with a quinazolinone core, which may have similar biological activities.

Uniqueness

N-BUTYL-2-({7-[(FURAN-2-YL)METHYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-6-YL}SULFANYL)ACETAMIDE is unique due to its combination of a furan ring, a quinazolinone core, and a butyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-butyl-2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O5S/c1-2-3-6-21-18(24)11-29-20-22-15-9-17-16(27-12-28-17)8-14(15)19(25)23(20)10-13-5-4-7-26-13/h4-5,7-9H,2-3,6,10-12H2,1H3,(H,21,24)

InChI Key

KJVFQLVWOAZHEV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=CO4)OCO3

Origin of Product

United States

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